Product packaging for (R)-Boc-4-cyano-beta-Homophe-OH(Cat. No.:)

(R)-Boc-4-cyano-beta-Homophe-OH

Cat. No.: B13401167
M. Wt: 304.34 g/mol
InChI Key: UXSGGQWSQPYJTQ-UHFFFAOYSA-N
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Description

Significance of β-Amino Acids as Non-Proteinogenic Building Blocks in Peptide and Peptidomimetic Research

β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. nih.gov This seemingly subtle structural alteration has profound implications for their chemical and biological properties. As non-proteinogenic building blocks, meaning they are not one of the 20 common amino acids found in naturally occurring proteins, β-amino acids have become indispensable in peptide and peptidomimetic research. nih.govtaylorandfrancis.com

The incorporation of β-amino acids into peptide chains is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.gov One of the most significant advantages of this approach is the increased resistance of the resulting peptides to enzymatic degradation. nih.govresearchgate.netresearchgate.net The altered peptide backbone is not readily recognized by proteases, the enzymes that break down proteins, leading to a longer half-life in biological systems. researchgate.net

Furthermore, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing for the design of peptides with specific three-dimensional structures. nih.govresearchgate.net This control over conformation is crucial for achieving high-affinity and selective binding to biological targets such as receptors and enzymes. researchgate.netacs.org The structural diversity offered by β-amino acids, including the potential for various stereoisomers, expands the possibilities for molecular design in the quest for potent and stable bioactive molecules. nih.gov

Strategic Incorporation of Unnatural Amino Acids in the Design of Bioactive Molecules

The use of unnatural amino acids (UAAs), a category that includes β-amino acids, is a key strategy in modern drug discovery and protein engineering. nih.gov By moving beyond the confines of the 20 proteinogenic amino acids, chemists can introduce novel chemical functionalities and physical properties into peptides and proteins. This strategic incorporation can lead to the development of bioactive molecules with improved stability, selectivity, and potency. nih.govnih.gov

The introduction of UAAs can fundamentally alter the drug-like properties of peptidic molecules. nih.govnih.gov For instance, modifying the side chains or the backbone of a peptide with UAAs can enhance its stability in biological fluids, improve its ability to cross cell membranes, and increase its binding affinity to a specific target. nih.govnih.govmdpi.com This approach has been instrumental in overcoming some of the inherent limitations of natural peptides as therapeutic agents, such as their poor stability and bioavailability. nih.govnih.gov

Research Trajectory and Importance of (R)-Boc-4-cyano-β-Homophe-OH in Contemporary Organic and Medicinal Chemistry

Within the family of β-homophenylalanine derivatives, (R)-Boc-4-cyano-β-Homophe-OH has emerged as a compound of particular interest. Its structure combines the advantageous features of a β-amino acid with specific functional groups that make it a valuable building block in synthesis. The "(R)" designation refers to the specific stereochemistry at the β-carbon, the "Boc" group is a commonly used protecting group in peptide synthesis, and the "4-cyano" group on the phenyl ring provides a site for further chemical modification. sigmaaldrich.comchemimpex.com

The research trajectory of β-phenylalanine derivatives, in general, has shown their potential as scaffolds for a variety of therapeutic agents. nih.gov For example, fused β-homophenylalanine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. acs.orgacs.orgnih.gov Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes. nih.gov

(R)-Boc-4-cyano-β-Homophe-OH serves as a key intermediate in the synthesis of such complex molecules. chemimpex.com Its utility lies in its ability to be incorporated into peptide chains or used as a starting material for the construction of more elaborate molecular architectures. chemimpex.com The cyano group, in particular, is a versatile functional group that can be converted into other functionalities, further expanding the synthetic possibilities. chemimpex.com The Boc protecting group allows for controlled reactions during multi-step syntheses, ensuring that the amino group only reacts when intended. chemimpex.com

The importance of (R)-Boc-4-cyano-β-Homophe-OH in contemporary organic and medicinal chemistry is therefore tied to its role as an enabling tool for the creation of novel bioactive compounds, including potential therapeutics. chemimpex.com Its specific structure is designed for utility in research and development, particularly in the fields of peptide science and medicinal chemistry. chemimpex.com

Properties of (R)-Boc-4-cyano-β-Homophe-OH

PropertyValue
Synonyms (R)-3-(Boc-amino)-4-(4-cyanophenyl)butyric acid, Boc-4-cyano-D-β-homophenylalanine
CAS Number 269726-86-5
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Appearance White to off-white powder
Purity ≥98.0% (HPLC)
Application Peptide synthesis

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O4 B13401167 (R)-Boc-4-cyano-beta-Homophe-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGGQWSQPYJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for R Boc 4 Cyano β Homophe Oh and Analogous Chiral β Amino Acids

General Principles and Recent Advances in Asymmetric Synthesis of β-Amino Acids

The creation of single-enantiomer β-amino acids is a formidable challenge that has spurred the development of elegant and efficient synthetic strategies. These methods can be broadly categorized into three main approaches: asymmetric catalysis, chiral auxiliary-mediated strategies, and biocatalytic transformations. rsc.org

Asymmetric Catalysis: Ligand-Controlled Approaches

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of β-amino acids, offering the potential for high efficiency and atom economy. rsc.org This approach relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organozinc Reagents: The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, has been adapted for the synthesis of α-amino acids and their β-analogs. researchgate.netrsc.org The use of palladium or nickel catalysts in conjunction with chiral ligands can effectively control the stereochemical outcome of the reaction. rsc.org For instance, the coupling of an organozinc iodide derived from a protected β-amino acid with an aryl bromide can yield substituted β-phenylalanine derivatives. researchgate.net The reactivity of these reactions can be influenced by the choice of catalyst and the nature of the protecting groups. rsc.org

Rhodium-Catalyzed Conjugate Additions: Rhodium(I) complexes have proven to be exceptional catalysts for the 1,4-conjugate addition of arylboronic acids and arylzinc reagents to α,β-unsaturated systems. nih.govrsc.org This method is highly effective for introducing aryl groups at the β-position of carbonyl compounds, which are precursors to β-amino acids. nih.govnih.gov The development of new chiral phosphine (B1218219) ligands has significantly improved the enantioselectivity of these reactions. rsc.org

Chiral Macrocyclic Mn(III)-Salen Complexes: Chiral manganese(III)-salen complexes have emerged as highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes. technion.ac.ilrsc.orgnih.gov While primarily used for epoxidation, the resulting chiral epoxides are versatile intermediates that can be converted to β-amino acids. The electronic properties of the salen ligand substituents have been shown to directly correlate with the enantioselectivity of the epoxidation reaction, with electron-donating groups generally affording higher enantiomeric excess. acs.org Modifications to the catalyst structure, such as the introduction of different axial anions or the use of oligomeric complexes, have been explored to enhance catalytic activity and enantioselectivity. nih.govrsc.org

Chiral Auxiliary-Mediated Strategies: Stereodivergent Alkylation of β-Alanine Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. This strategy offers a reliable and predictable way to control stereochemistry. researchgate.net

A notable example is the diastereoselective alkylation of β-alanine derivatives. nih.gov In this approach, a chiral auxiliary, such as (R)- or (S)-α-phenylethylamine, is attached to β-alanine. nih.gov The resulting chiral amide can then be alkylated with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired α-substituted-β-amino acid. nih.gov The use of practical and recoverable auxiliaries like pseudoephenamine has also been shown to provide high diastereoselectivities in alkylation reactions. harvard.edu

Biocatalytic Transformations: Enzyme-Mediated Enantioselective Production of β-Amino Acids

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. This approach is often characterized by mild reaction conditions and high enantioselectivity. rsc.org

L-aminoacylase and N-acylamino acid racemase systems: A powerful biocatalytic method for producing enantiomerically pure amino acids is the dynamic kinetic resolution of N-acylated derivatives. nih.gov This system typically employs two enzymes: an N-acylamino acid racemase (NAAAR) and an enantioselective aminoacylase (B1246476). nih.gov The racemase continuously converts the unwanted enantiomer of the N-acyl-amino acid into the desired one, while the aminoacylase selectively hydrolyzes the desired N-acyl-L-amino acid to the corresponding L-amino acid. nih.govwikipedia.org This process allows for the theoretical conversion of a racemic mixture into a single enantiomer with 100% yield. nih.gov While historically used for α-amino acids, research is ongoing to expand the substrate scope of these enzymes to include β-amino acid derivatives. d-nb.infonih.govscilit.com

Specific Synthetic Routes Pertaining to β-Homophenylalanine Derivatives with Cyano Substitution

The synthesis of β-homophenylalanine derivatives, particularly those with specific functional groups like the cyano group in (R)-Boc-4-cyano-β-Homophe-OH, often requires tailored synthetic strategies.

Cyclization Reactions for Optically Active β-Amino Acid N-Carboxyanhydrides (β-NCAs) as Intermediates

Optically active β-amino acid N-carboxyanhydrides (β-NCAs) are valuable monomers for the synthesis of poly(β-peptides). nih.govillinois.edu A general method for their synthesis involves the cyclization of N-protected β-amino acids using reagents like phosphorus tribromide. nih.govillinois.edu These β-NCAs can then be polymerized to form optically active poly(β-peptides). nih.govillinois.edu While this method is general, the yields can be affected by the size of the amino acid side chain. illinois.edu More recent developments have focused on milder and more efficient methods for β-NCA synthesis, including single-step, rapid synthesis using micro-flow technology and moisture-tolerant routes. researchgate.netchemrxiv.orgrsc.org

Cross-Coupling Reactions Utilizing Functionalized Organozinc Reagents for Aryl-Substituted β-Amino Acids

As mentioned earlier, Negishi cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. This methodology has been successfully applied to the synthesis of β²-homophenylalanine derivatives. rsc.org The synthesis involves the conjugate addition of an amine to an appropriate starting material, followed by protection and conversion to an alkyl iodide. This intermediate then undergoes a Negishi cross-coupling with a range of aryl iodides or bromides to yield the desired β²-homophenylalanine derivatives. rsc.org This approach allows for the introduction of various substituents on the aromatic ring, including the cyano group, by selecting the appropriately functionalized aryl halide. The use of organozinc reagents is particularly advantageous for their functional group tolerance. researchgate.netacs.orgnih.gov

Table 1: Summary of Enantioselective Synthetic Methodologies for β-Amino Acids

Methodology Key Features Relevant Compound Classes
Asymmetric Catalysis
Organozinc Reagents (Negishi Coupling) C-C bond formation, functional group tolerance. rsc.orgresearchgate.netacs.org Aryl-substituted β-amino acids. rsc.org
Rhodium-Catalyzed Conjugate Addition Introduction of aryl/alkenyl groups at β-position. nih.govrsc.org β-Aryl/alkenyl carbonyl compounds (precursors). nih.gov
Chiral Mn(III)-Salen Complexes Asymmetric epoxidation of alkenes. technion.ac.ilrsc.org Chiral epoxides (versatile intermediates). nih.gov
Chiral Auxiliary-Mediated Strategies
Stereodivergent Alkylation Reliable stereocontrol, predictable outcomes. researchgate.net α-Substituted-β-alanine derivatives. nih.gov
Biocatalytic Transformations
L-aminoacylase & N-acylamino acid racemase High enantioselectivity, mild conditions. nih.gov L-amino acids. wikipedia.org

Sequential Organic Transformations for the Installation of the 4-Cyanophenyl Moiety

The introduction of the 4-cyanophenyl group is a critical step in the synthesis of (R)-Boc-4-cyano-β-Homophe-OH and its analogs. This is often achieved through multi-step synthetic sequences that build upon a chiral β-amino acid scaffold.

One established strategy involves the conjugate addition of organometallic reagents to α,β-unsaturated esters, which can create the carbon skeleton of the target molecule. nih.gov For the specific introduction of a cyano-aryl group, a common precursor is a halide-substituted aromatic ring, which can be converted to the nitrile. For instance, a 4-bromophenyl or 4-iodophenyl group can be introduced via a suitable alkylation or conjugate addition reaction. The subsequent transformation of the aryl halide to the cyano group is typically accomplished through metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed methods.

Another versatile approach is the Strecker synthesis, a multicomponent reaction that forms α-amino nitriles from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. acs.org In the context of β-amino acids, a modified Strecker-type reaction can be envisioned. For example, a reaction between 4-cyanobenzaldehyde, a suitable nitrogen source, and a two-carbon nucleophile (like a malonate equivalent) could assemble the core structure. Subsequent stereoselective reduction and protecting group manipulations would then yield the desired enantiomerically pure β-amino acid. researchgate.net

Furthermore, tandem reactions provide an efficient route. A tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles has been used to synthesize related heterocyclic structures containing a cyano group. nih.gov This highlights the utility of benzylidenemalononitrile (B1330407) derivatives, which incorporate the cyanophenyl moiety, as reactants in building complex chiral molecules. nih.gov

Analytical and Mechanistic Insights into Stereocontrol and Optical Purity

Achieving high levels of stereochemical purity is paramount in the synthesis of chiral molecules like (R)-Boc-4-cyano-β-Homophe-OH. This requires a deep understanding of the reaction mechanisms that control stereoselectivity and the use of precise analytical methods to verify the outcome.

Diastereoselectivity and Enantioselectivity in Alkylation Reactions

Alkylation of enolates derived from chiral amino acid precursors is a fundamental method for creating new stereocenters. scienceopen.comscielo.br The stereochemical outcome of these reactions is governed by the inherent chirality of the substrate and the reaction conditions. diva-portal.org

In one studied system, the dianion of a chiral N'-N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide, derived from β-alanine, was alkylated with various alkyl halides. scienceopen.comscielo.brscielo.br The formation of the dianion was typically achieved using two equivalents of n-butyllithium (n-BuLi) in THF at -78°C. scielo.brscielo.br The subsequent alkylation showed a preference for the addition of the electrophile to the Si face of the enolate. scienceopen.comscielo.br This stereochemical preference is supported by molecular modeling studies, which indicate that the Re face of the enolate is more sterically hindered in the lowest energy conformation of the dianion intermediate. scienceopen.comscielo.br The diastereoselectivity of these alkylation reactions ranged from 65% to 86%, with moderate to good yields. scielo.br

Alkylation of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide Dianion
Electrophile (Alkyl Halide)Yield (%)Diastereoselectivity (%)Reference
Methyl Iodide24-7567-71 scielo.brscielo.br
Ethyl Iodide50-6882-86 scielo.brscielo.br
n-Propyl Iodide40-6275-80 scielo.brscielo.br
Benzyl Bromide70-8565-68 scielo.brscielo.br

Other advanced methods, such as phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases, have also demonstrated excellent levels of syn- and enantioselectivities. organic-chemistry.org Similarly, palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)–H bonds represents a modern approach to the stereoselective synthesis of various β-alkylated α-amino acids. acs.org

Chromatographic Methods for Stereoisomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the stereoisomeric purity of β-amino acids. nih.govnih.gov The purity of commercially available (R)-Boc-4-cyano-β-Homophe-OH is itself confirmed to be ≥98.0% by HPLC. sigmaaldrich.com The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods. nih.govmdpi.com

Direct Methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. mdpi.com Several types of CSPs have proven effective for the separation of β-amino acid enantiomers. sigmaaldrich.com

Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC T, which uses teicoplanin as the chiral selector, are particularly successful in resolving underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com Their compatibility with both aqueous and organic mobile phases makes them highly versatile for separating polar, ionic compounds. sigmaaldrich.com

Crown Ether-Based CSPs: Chiral stationary phases containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid are effective for the reversed-phase HPLC separation of unnatural β-amino acid enantiomers. nih.gov In many cases using this CSP, the R-enantiomer elutes before the S-enantiomer. nih.gov

Ion-Exchanger CSPs: Chiral selectors based on Cinchona alkaloids immobilized on a support can function as anion exchangers to separate chiral ampholytes like amino acids. mdpi.com

Indirect Methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. nih.govoup.com These diastereomeric pairs can then be separated on a standard achiral HPLC column, such as a reversed-phase C18 column. nih.govnih.gov Reagents like Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide) and its analogs are commonly used for this purpose, creating diastereomers that are readily separable and detectable. nih.gov

Common Chiral Stationary Phases (CSPs) for β-Amino Acid Enantioseparation
CSP TypeChiral Selector ExampleSeparation PrincipleReference
Macrocyclic GlycopeptideTeicoplanin (e.g., CHIROBIOTIC T)Multiple interactions (H-bonding, ionic, steric) sigmaaldrich.comsigmaaldrich.com
Crown Ether(+)-(18-crown-6) acidInclusion complexation, ionic interactions nih.gov
PolysaccharideCellulose or Amylose derivativesChiral grooves/cavities, polar interactions sigmaaldrich.com
Ion-ExchangerCinchona Alkaloids (e.g., Quinine)Anion exchange, stereoselective interactions mdpi.com

The choice between direct and indirect methods depends on the specific amino acid, the required sensitivity, and the availability of instrumentation. While derivatization adds a step to the analytical process, it can enhance detection sensitivity and allows the use of more common achiral columns. sigmaaldrich.comoup.com

Strategic Applications in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient and stepwise assembly of peptide chains on a solid support. nih.gov The compatibility of amino acid building blocks with established SPPS protocols is crucial for their practical application.

Potential for Incorporation into Fmoc-Chemistry Schemes

While primarily designed for Boc-chemistry, the incorporation of similar β-homoamino acids into Fmoc-based SPPS protocols is also feasible. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry utilizes a base-labile protecting group, which offers an orthogonal protection strategy to the acid-labile side-chain protecting groups often used. nih.gov For incorporation into Fmoc-SPPS, the corresponding Fmoc-protected version of the amino acid, Fmoc-(R)-4-cyano-β-Homophe-OH, would be required. chemimpex.com This derivative would allow for its seamless integration into the widely used Fmoc-SPPS workflows, which are favored for their milder deprotection conditions. nih.gov The synthesis of various Fmoc-protected amino acids, including those with modifications, is a well-established practice, suggesting that the Fmoc-protected counterpart of (R)-Boc-4-cyano-β-Homophe-OH can be readily prepared and utilized. rsc.orgnih.gov

Design, Synthesis, and Conformational Studies of β-Peptides and Oligomers Incorporating β-Homophenylalanine Scaffolds

The incorporation of β-amino acids like β-homophenylalanine into peptides gives rise to β-peptides, which exhibit unique structural and biological properties compared to their α-peptide counterparts. These oligomers are known to fold into stable, predictable secondary structures and are often resistant to enzymatic degradation. nih.govresearchgate.net

Stereochemical Influence on β-Peptide Folding and Conformational Preferences

The stereochemistry of the constituent β-amino acids is a critical determinant of the folding and conformational preferences of β-peptides. core.ac.uk The (R)-configuration of the β-carbon in (R)-Boc-4-cyano-β-Homophe-OH dictates a specific spatial arrangement of the side chain and the peptide backbone. This stereochemical constraint significantly influences the accessible dihedral angles (φ, θ, and ψ) of the β-amino acid residue, thereby directing the peptide to adopt a particular folded conformation. nih.gov Studies have shown that the stereochemistry at the β-carbon can influence the stability of β-hairpins and other secondary structures. nih.govscirp.org For instance, the combination of D- and L-amino acids (hetero-chirality) can strongly promote the folding of hexapeptides into stable hairpins. nih.gov This precise stereochemical control is a powerful tool for designing β-peptides with predetermined three-dimensional structures.

Rational Design and Synthesis of Peptidomimetic Structures Utilizing (R)-Boc-4-cyano-β-Homophe-OH

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. nih.govyoutube.com (R)-Boc-4-cyano-β-Homophe-OH serves as a valuable building block in the rational design and synthesis of such structures. nih.govnih.gov

The incorporation of the β-homophenylalanine scaffold introduces a modification to the peptide backbone, which can confer resistance to proteolytic degradation. nih.gov The cyano group on the phenyl ring offers a site for further chemical modification through reactions like Suzuki coupling, allowing for the introduction of diverse functional groups to create a library of peptidomimetic analogs. researchgate.net This approach has been utilized to synthesize potent and selective inhibitors of enzymes like dipeptidyl peptidase IV. nih.gov The ability to create peptidomimetics with tailored properties is essential for the development of new therapeutic agents that can overcome the limitations of natural peptides. youtube.comnih.gov

Structure Activity Relationship Sar Contributions and Molecular Recognition Studies

Stereochemical Determinants of Biological Activity within β-Homophenylalanine Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of chiral molecules, including β-homophenylalanine derivatives. nih.govnih.gov The majority of biological macromolecules, such as enzymes and receptors, are themselves chiral, creating a specific spatial environment for binding. This inherent chirality means that such macromolecules often interact differently with the various enantiomers or diastereomers of a drug or ligand. nih.gov

For β-amino acid derivatives, the specific stereoconfiguration—(R) versus (S)—dictates the spatial orientation of the key functional groups: the carboxylate, the amino group, and the side chain. This orientation is paramount for proper recognition and binding to the active site of a target protein. An incorrect orientation can lead to a significant loss of potency or even a complete lack of activity. nih.gov Research on various chiral compounds has consistently shown that one enantiomer often displays significantly higher biological activity than its mirror image. nih.gov In some cases, the "wrong" enantiomer, or distomer, can be inactive or even contribute to undesirable off-target effects.

The "pseudopeptidic" character of β-phenylalanine derivatives allows them to be recognized by natural biological systems, and their chirality is a key driver of this recognition and subsequent pharmacological activity. nih.gov The specific (R)-configuration of (R)-Boc-4-cyano-beta-Homophe-OH determines the precise positioning of the 4-cyanophenylmethyl side chain relative to the amino acid backbone, a crucial factor for its intended molecular recognition.

Table 1: Illustrative Impact of Stereochemistry on Biological Activity of β-Homophenylalanine Analogs

EnantiomerRelative Receptor Binding AffinityRationale
(R)-Isomer HighThe spatial arrangement of the carboxyl, amino, and 4-cyanophenyl groups aligns optimally with the chiral binding pocket of the target receptor, maximizing favorable interactions.
(S)-Isomer Low to NegligibleThe mirror-image configuration results in a steric clash with the receptor's binding site or fails to place key interacting groups in the correct positions for effective binding. nih.govnih.gov

Functional Role of the 4-Cyano Phenyl Substructure in Ligand-Target Interactions

The 4-cyano phenyl group is a key feature of this compound, playing a significant role in its interaction with target molecules. The nitrile (cyano) group is a powerful tool in medicinal chemistry, influencing both the electronic and steric properties of the molecule.

The nitrile group is highly polar and a potent hydrogen bond acceptor. nih.gov This allows it to form specific hydrogen-bonding interactions with suitable donor groups, such as the side chains of histidine or other amino acids, within a protein's binding pocket. nih.gov Furthermore, the vibrational frequency of the nitrile group is highly sensitive to its local microenvironment, a property that is exploited in research using analogs like 4-cyano-L-phenylalanine as probes to map the electrostatic environment of protein active sites. nih.gov

Beyond hydrogen bonding, the cyano group is strongly electron-withdrawing. This electronic influence can modulate the properties of the attached phenyl ring, affecting its ability to participate in π-π stacking or other non-covalent interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target's binding site. mdpi.com SAR studies on other cyan-substituted compounds have demonstrated that replacing the cyano group with other substituents can lead to a dramatic decrease in binding affinity, highlighting its critical role in ligand recognition. nih.gov The lipophilicity and electronic nature of substituents on an aromatic ring are often primary factors influencing biological activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Ligand-Target Binding Affinity

Substituent at 4-PositionPotential InteractionsExpected Relative Binding Affinity
-CN (Cyano) Strong hydrogen bond acceptor; strong electron-withdrawing effect; potential for specific dipole interactions. nih.govHigh
-H (Hydrogen) Lacks specific hydrogen bonding capability; baseline hydrophobic interactions.Low
-CH₃ (Methyl) Weakly electron-donating; adds bulk; hydrophobic interactions.Moderate
-OH (Hydroxyl) Hydrogen bond donor and acceptor; moderately electron-donating.Moderate to High
-CF₃ (Trifluoromethyl) Strongly electron-withdrawing; increases lipophilicity; potential for specific dipole interactions.Moderate to High

Influence of N-Terminal tert-Butoxycarbonyl (Boc) Protection on Conformational Freedom and Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. rsc.orgorganic-chemistry.org Its presence on the nitrogen atom of this compound has profound effects on the molecule's properties.

Primarily, the Boc group serves to mask the reactivity of the primary amine, preventing it from participating in unwanted side reactions. researchgate.net This is crucial during chemical synthesis or when the intended biological interaction involves other parts of the molecule. The Boc group is stable under a wide range of conditions but can be removed under specific, mild acidic conditions, which provides synthetic flexibility. rsc.orgresearchgate.net

Table 3: Effect of N-Terminal Group on Conformational States and Reactivity

N-Terminal GroupConformational FlexibilityAmine ReactivityKey Characteristics
-Boc RestrictedProtected (Low)Bulky, sterically hindering; locks conformation; removable under acidic conditions. mdpi.comrsc.org
-H (Free Amine) HighReactive (High)Flexible; can act as a hydrogen bond donor and nucleophile.
-Ac (Acetyl) Moderately RestrictedProtected (Low)Less bulky than Boc; provides a neutral amide bond.

Emerging Roles As Chiral Building Blocks in Pharmaceutical and Advanced Material Science

Precursor in the Development of Enzyme Inhibitors: Case Study of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion. nih.govnih.govnih.gov The β-amino acid scaffold is a key component in the design of several potent DPP-4 inhibitors. nih.gov

Molecular Design Principles for Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors

Research into the development of novel DPP-4 inhibitors has led to the design and synthesis of fused β-homophenylalanine derivatives. nih.govnih.gov The core design principle revolves around the interaction of the inhibitor with the active site of the DPP-4 enzyme, which comprises several subsites (S1, S2, S1', S2'). nih.gov The design of these inhibitors often draws inspiration from the structure of known DPP-4 inhibitors like sitagliptin.

Key molecular design principles include:

Occupation of the S1 Pocket: The phenyl ring of the β-homophenylalanine moiety is designed to fit into the hydrophobic S1 pocket of the DPP-4 enzyme. The substitution on this ring can significantly influence binding affinity. nih.gov

Interaction with the S2 Pocket: The Boc-protected amino group or a similar substituent is crucial for interacting with the S2 pocket. Specifically, the β-amino group can form important hydrogen bonding interactions with key amino acid residues in the active site, such as tyrosine and glutamate. nih.govnih.gov

Fused Heterocyclic Moieties: To enhance potency and selectivity, various fused heterocyclic rings are incorporated into the inhibitor structure. These moieties can extend into and interact with other subsites of the enzyme, leading to improved inhibitory activity. nih.govnih.gov

Introduction of a β-Amino Acid Scaffold: The use of a β-amino acid, as opposed to an α-amino acid, has been a critical design choice to improve selectivity and metabolic stability. nih.gov

A series of fused β-homophenylalanine derivatives have been synthesized and evaluated as potent and selective DPP-4 inhibitors. nih.govnih.gov These efforts highlight the importance of the β-homophenylalanine scaffold as a foundational element in the design of new-generation DPP-4 inhibitors.

Structure-Activity Relationships Governing Inhibitory Potency and Selectivity for DPP-4

The structure-activity relationship (SAR) studies of fused β-homophenylalanine derivatives have provided valuable insights into the structural requirements for potent and selective DPP-4 inhibition. nih.govnih.govnih.gov

Key SAR findings include:

Importance of the β-Amino Group: The presence and orientation of the β-amino group are essential for activity, as it forms critical hydrogen bonds with residues Glu205 and Glu206 in the S2 pocket of DPP-4. nih.gov

Influence of Phenyl Ring Substituents: Modifications to the phenyl ring that occupies the S1 pocket have a significant impact on potency. While the initial focus was on a trifluorophenyl group, as in sitagliptin, research has explored other substituents. nih.govnih.gov

Role of the Fused Heterocycle: The nature of the fused heterocyclic ring system plays a crucial role in determining both potency and selectivity. Different heterocyclic systems can lead to varying degrees of interaction with the enzyme's subsites, thereby modulating the inhibitory profile. nih.govnih.gov

The following table summarizes the in vitro DPP-4 inhibitory activity of selected fused β-homophenylalanine derivatives from a study by Jiang et al., illustrating the impact of structural modifications on potency. nih.gov

CompoundR1R2DPP-4 IC50 (nM)
9a HH1.8
9b FH2.5
9c ClH3.1
9d BrH4.2
9e CH3H5.6
9f HF2.1
9g HCl2.9

Data sourced from Jiang et al., ACS Med. Chem. Lett. 2015, 6, 5, 602–606.

These findings underscore the tunability of the β-homophenylalanine scaffold for optimizing DPP-4 inhibition.

Contribution to the Construction of Other Complex Bioactive Scaffolds and Chemical Probes

Beyond its application in DPP-4 inhibitors, the unique structural attributes of (R)-Boc-4-cyano-beta-Homophe-OH make it a valuable building block for a variety of other complex molecular architectures.

The presence of the cyano group on the phenyl ring is of particular interest for the development of chemical probes. The cyano group can act as a fluorescent reporter, with its emission properties being sensitive to the local environment. This feature can be harnessed to design probes for studying biological processes such as protein folding and protein-protein interactions.

While direct examples of this compound in other specific bioactive scaffolds are not extensively documented, the general utility of β-amino acids in the synthesis of peptidomimetics and other biologically active molecules is well-established. These scaffolds are often designed to mimic or disrupt biological interactions, leading to therapeutic applications in areas such as oncology and infectious diseases. The incorporation of the cyanophenyl moiety can introduce unique electronic and steric properties that may be beneficial for target binding and selectivity.

Potential for Applications in Smart Materials and Supramolecular Assemblies

The field of materials science is increasingly looking towards biologically inspired building blocks for the creation of novel materials with advanced functionalities. Amino acids and their derivatives are attractive candidates for the bottom-up fabrication of "smart" materials and supramolecular assemblies due to their inherent chirality, biocompatibility, and ability to form well-defined structures through non-covalent interactions.

β-amino acids, in particular, have been shown to form stable secondary structures and to self-assemble into higher-order architectures such as nanofibers and hydrogels. rsc.orgnih.gov These materials can exhibit stimuli-responsive behavior, changing their properties in response to external cues like pH, temperature, or light. nih.govmdpi.com

The this compound molecule possesses several features that suggest its potential in this area:

Self-Assembly: The combination of the rigid phenyl ring and the flexible amino acid backbone can drive self-assembly into ordered structures.

Hydrogen Bonding: The amide and carboxylic acid functionalities provide sites for hydrogen bonding, a key interaction in the formation of supramolecular assemblies.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, further stabilizing the assembled structures.

Functional Handle: The cyano group can serve as a functional handle for further chemical modification or as a site for specific interactions within the material.

While the direct application of this compound in smart materials has yet to be extensively explored, the principles governing the self-assembly of related amino acid derivatives suggest a promising future for this compound in the development of advanced materials for applications in drug delivery, tissue engineering, and biosensing. nih.gov

Future Prospects and Contemporary Research Avenues

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of β-amino acids, including (R)-Boc-4-cyano-β-Homophe-OH, is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Key areas of innovation include the exploration of novel catalytic systems and the adoption of greener reaction conditions.

Recent advancements in the catalytic asymmetric synthesis of β-amino acids have provided a range of powerful tools for their preparation. rsc.org These methods, which include transition metal catalysis, organocatalysis, and biocatalysis, offer high levels of stereocontrol, which is crucial for producing enantiomerically pure compounds like (R)-Boc-4-cyano-β-Homophe-OH. rsc.org The development of racemization-free coupling reagents is another significant step forward, ensuring that the chiral integrity of the amino acid is maintained during peptide synthesis. rsc.org

Synthetic ApproachKey AdvantagesRelevant Research Areas
Catalytic Asymmetric Synthesis High enantioselectivity, stereocontrolTransition metal catalysis, organocatalysis, biocatalysis rsc.org
Racemization-Free Coupling Preservation of chiral integrityDevelopment of novel coupling reagents rsc.org
Green Chemistry Methods Reduced environmental impact, lower costWater-mediated reactions, catalyst-free synthesis nih.govthieme-connect.com
Heterogeneous Catalysis Catalyst recyclability, process efficiencySolid-supported catalysts thieme-connect.com

Expanding the Therapeutic and Diagnostic Applications of (R)-Boc-4-cyano-β-Homophe-OH Derivatives

The incorporation of (R)-Boc-4-cyano-β-Homophe-OH into peptides and other molecules opens up a wide range of potential therapeutic and diagnostic applications. Its unique structure, featuring both a cyano group and a β-homo-amino acid backbone, can impart favorable properties such as increased metabolic stability and enhanced binding affinity. peptide.compeptide.com

In the realm of therapeutics, derivatives of (R)-Boc-4-cyano-β-Homophe-OH are being investigated for their potential as anticancer agents. The cyanophenyl moiety is a feature of interest in the design of molecules that can interfere with cancer cell processes. For instance, cyanopyrimidine derivatives have shown potential in targeting proteins involved in apoptosis and cell cycle regulation. mdpi.com Peptides containing modified amino acids are also being explored for their ability to disrupt protein-protein interactions that are critical for tumor growth and survival. nih.govresearchgate.net The development of cyanobacterial peptides as anticancer therapies further highlights the potential of unique peptide structures in oncology. mdpi.com

The development of peptide-based probes for diagnostic applications is another exciting area of research. nih.gov The cyano group of (R)-Boc-4-cyano-β-Homophe-OH can serve as a useful spectroscopic handle, and its incorporation into peptides could enable the development of probes for detecting specific biomarkers. For example, peptide probes are being designed for the detection of β-amyloid oligomers, which are implicated in Alzheimer's disease. nih.govgoogle.com The use of positron emission tomography (PET) with radiolabeled probes is another powerful diagnostic imaging technique where peptides derived from this amino acid could find application. wikipedia.org

Application AreaPotential UseRationale
Oncology Anticancer agentsTargeting apoptosis, cell cycle, and protein-protein interactions mdpi.comnih.govresearchgate.net
Neurodegenerative Diseases Diagnostic probesDetection of biomarkers like β-amyloid oligomers nih.govgoogle.com
Infectious Diseases Antimicrobial peptidesEnhanced stability and activity against pathogens
Diagnostic Imaging PET imaging agentsRadiolabeled peptides for targeted imaging nih.govwikipedia.org

Advanced Computational and Spectroscopic Approaches for Elucidating Molecular Behavior and Interactions

To fully harness the potential of (R)-Boc-4-cyano-β-Homophe-OH and its derivatives, a detailed understanding of their three-dimensional structure, conformational dynamics, and interactions with biological targets is essential. Advanced computational and spectroscopic techniques are playing a pivotal role in providing these insights.

Spectroscopic techniques provide experimental data that is crucial for validating and refining computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.net Fluorescence spectroscopy, utilizing either intrinsic fluorescence or extrinsic fluorescent probes, can provide information on peptide conformation, binding events, and interactions with membranes. nih.govnih.govunito.itnih.govacs.orgfrontiersin.org The cyano group in (R)-Boc-4-cyano-β-Homophe-OH can itself serve as a fluorescent or infrared probe. nih.gov Mass spectrometry is another indispensable tool for characterizing peptides and their post-translational modifications, providing precise information on molecular weight and sequence. nih.govnih.govresearchgate.net

TechniqueInformation GainedRelevance to (R)-Boc-4-cyano-β-Homophe-OH
Computational Modeling (MD, AI) 3D structure, folding dynamics, binding interactionsRational design of bioactive peptides and probes nih.govduke.edulatentlabs.com
Nuclear Magnetic Resonance (NMR) Solution structure, conformational analysisElucidating the structure of peptides containing the amino acid researchgate.net
Fluorescence Spectroscopy Conformation, binding, membrane interactionsUsing the cyano group as a probe or attaching external fluorophores nih.govnih.gov
Mass Spectrometry Molecular weight, sequence, modificationsCharacterization of synthesized peptides and their derivatives nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Boc-4-cyano-beta-Homophe-OH, and how can reaction conditions be tailored to minimize racemization?

  • Methodology : Use solid-phase peptide synthesis (SPPS) or solution-phase methods with Boc protection. Introduce the cyano group via electrophilic aromatic substitution or start with a pre-functionalized 4-cyano-phenylalanine derivative. To minimize racemization, employ coupling reagents like HATU (instead of EDCl) and maintain a pH < 8 during deprotection. Monitor enantiomeric purity using chiral HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient .

Q. How should researchers purify this compound to ensure high yield and purity?

  • Methodology : After synthesis, use flash chromatography with a silica gel matrix and a solvent system of ethyl acetate/hexane (3:7) to remove unreacted starting materials. For final purification, employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Avoid acidic conditions during lyophilization to preserve the Boc group. Confirm purity via NMR (absence of tert-butyl splitting in 1^1H NMR) and LC-MS (single peak with expected m/z) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H and 13^{13}C NMR to identify key structural features:

  • Boc group: Singlet at ~1.4 ppm (9H, tert-butyl) in 1^1H NMR.
  • Cyano-substituted phenyl ring: Distinct aromatic protons (e.g., doublets at ~7.5 ppm).
  • Confirm molecular weight via ESI-MS (expected [M+H]+^+ peak). IR spectroscopy can verify the presence of the cyano group (sharp peak ~2240 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating this compound into peptide sequences?

  • Methodology : Steric hindrance from the cyano group may reduce coupling efficiency. Optimize by:

  • Pre-activating the amino acid with HATU/DIPEA in DMF for 5 minutes before adding to the resin-bound peptide.
  • Extend coupling time to 2 hours and use double couplings.
  • Verify success via Kaiser test or MALDI-TOF MS for intermediate mass analysis .

Q. What strategies mitigate hydrolysis of the cyano group during Boc deprotection or peptide cleavage?

  • Methodology : The cyano group is susceptible to hydrolysis under strong acidic conditions. Use mild deprotection (e.g., TFA/DCM 1:1 v/v with scavengers like triisopropylsilane) and limit exposure time. For final peptide cleavage, avoid prolonged treatment with HF or TFMSA. Monitor stability via LC-MS after each step .

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